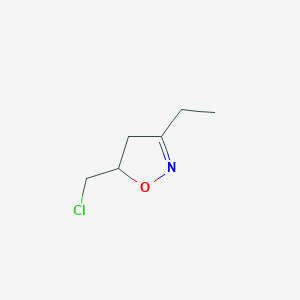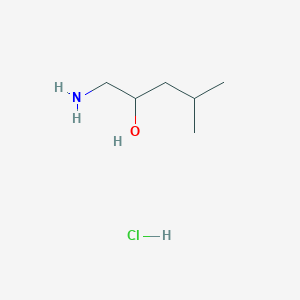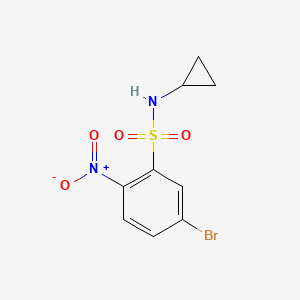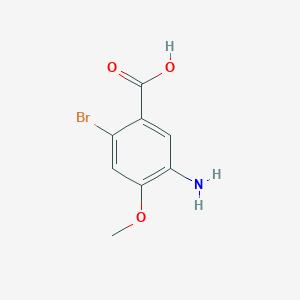
Acide 5-amino-2-bromo-4-méthoxybenzoïque
Vue d'ensemble
Description
5-Amino-2-bromo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and methoxy functional groups on the benzene ring
Applications De Recherche Scientifique
5-Amino-2-bromo-4-methoxybenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of benzylisothioureas as potent divalent metal transporter 1 (dmt1) inhibitors .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that similar compounds can inhibit dmt1, which plays a crucial role in iron homeostasis .
Result of Action
Similar compounds have been shown to inhibit dmt1, which could potentially affect iron homeostasis .
Analyse Biochimique
Biochemical Properties
5-Amino-2-bromo-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity .
Cellular Effects
The effects of 5-Amino-2-bromo-4-methoxybenzoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, 5-Amino-2-bromo-4-methoxybenzoic acid can impact metabolic pathways by altering the levels of key metabolites, thereby influencing cellular energy production and overall metabolism .
Molecular Mechanism
At the molecular level, 5-Amino-2-bromo-4-methoxybenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription. Additionally, 5-Amino-2-bromo-4-methoxybenzoic acid may influence enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding to the active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-2-bromo-4-methoxybenzoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Amino-2-bromo-4-methoxybenzoic acid can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in adaptive changes in cells, such as alterations in gene expression or metabolic pathways, which can affect cellular function .
Dosage Effects in Animal Models
The effects of 5-Amino-2-bromo-4-methoxybenzoic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 5-Amino-2-bromo-4-methoxybenzoic acid can result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
5-Amino-2-bromo-4-methoxybenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 5-Amino-2-bromo-4-methoxybenzoic acid within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, 5-Amino-2-bromo-4-methoxybenzoic acid may localize to specific compartments or organelles, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of 5-Amino-2-bromo-4-methoxybenzoic acid is important for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromo-4-methoxybenzoic acid typically involves the bromination of 4-methoxybenzoic acid followed by nitration and reduction steps. One common method includes:
Bromination: 4-Methoxybenzoic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Nitration: The brominated product is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production of 5-Amino-2-bromo-4-methoxybenzoic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-bromo-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzoic Acids: Formed through substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromo-4-methoxybenzoic acid: Similar structure but different substitution pattern.
5-Amino-2-methylbenzoic acid: Similar functional groups but lacks the bromine atom.
Uniqueness
5-Amino-2-bromo-4-methoxybenzoic acid is unique due to the combination of amino, bromo, and methoxy groups on the benzene ring, which provides distinct reactivity and potential for diverse applications .
Propriétés
IUPAC Name |
5-amino-2-bromo-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSAJYIIGFPFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






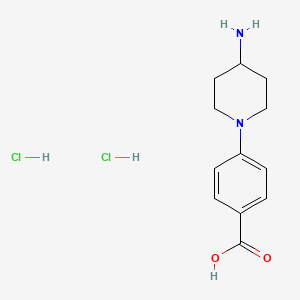

![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)
